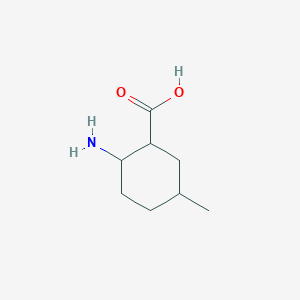

2-Carboxy-4-methylcyclohexan-1-yl-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-amino-5-methylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-5-2-3-7(9)6(4-5)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11) |

InChI Key |

YWSXHKJHGFFXKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)C(=O)O)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Carboxy 4 Methylcyclohexan 1 Yl Amine Analogs

Reactivity Profiles of Amino and Carboxyl Functional Groups in Cyclohexane (B81311) Systems

The chemical behavior of amino and carboxyl groups attached to a cyclohexane core is significantly influenced by their spatial arrangement and the conformational dynamics of the ring system. nih.govacs.org The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and angle strain. utexas.edumasterorganicchemistry.com Substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between these two conformations plays a critical role in determining the molecule's reactivity. libretexts.orgmasterorganicchemistry.com

Steric and Electronic Effects:

Steric Hindrance: The bulky nature of substituents can impede the approach of reagents, a phenomenon known as steric hindrance. spcmc.ac.inwikipedia.org Equatorial substituents are generally more stable and less sterically hindered than their axial counterparts due to the absence of 1,3-diaxial interactions. libretexts.orglibretexts.orglibretexts.org These interactions are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org The rate of reactions can be significantly slowed down when bulky groups are in axial positions. youtube.com

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the acidity of the carboxyl group and the basicity of the amino group. acs.orgresearchgate.net These electronic effects, transmitted through the carbon framework, can alter the nucleophilicity and electrophilicity of the reactive centers.

Conformational Control of Reactivity:

The chair-to-chair interconversion, or ring flip, of the cyclohexane ring can interchange axial and equatorial positions. masterorganicchemistry.com The energetic preference for a substituent to be in the equatorial position can dictate the dominant conformation and, consequently, the accessibility of the functional groups. For instance, a carboxyl group in an equatorial position is more readily accessible for reactions like esterification compared to one in a sterically crowded axial position. spcmc.ac.in Similarly, the reactivity of an amino group is also dependent on its conformational orientation.

The interplay between steric and electronic effects, mediated by the conformational flexibility of the cyclohexane ring, results in a complex reactivity profile for these molecules. A thorough understanding of these principles is essential for predicting and controlling the outcomes of their chemical transformations.

Interactive Table: Factors Influencing Reactivity in Cyclohexane Systems

| Factor | Description | Impact on Reactivity |

| Steric Hindrance | Repulsive forces between non-bonded atoms in close proximity. spcmc.ac.in | Can decrease reaction rates by blocking access to reactive sites. youtube.com |

| Electronic Effects | Influence of substituent groups on the electron density of reactive centers. | Can enhance or diminish the nucleophilicity/electrophilicity of functional groups. |

| Conformational Position | Axial or equatorial orientation of functional groups on the cyclohexane ring. masterorganicchemistry.com | Equatorial positions are generally more reactive due to lower steric hindrance. libretexts.org |

| 1,3-Diaxial Interactions | Steric strain between an axial substituent and other axial atoms on the same side of the ring. libretexts.org | Destabilizes the conformation, potentially leading to a ring flip to a more stable, reactive conformation. |

Intramolecular and Intermolecular Cyclization Reactions

The presence of both a nucleophilic amino group and an electrophilic carboxyl group within the same molecule allows for intramolecular cyclization reactions, leading to the formation of lactams (cyclic amides). The feasibility and outcome of these reactions are highly dependent on the relative stereochemistry of the two functional groups.

For a cis-1,2-disubstituted cyclohexane derivative, the amino and carboxyl groups can be positioned in close proximity, facilitating intramolecular attack. For example, a conformation with an axial carboxyl group and an equatorial amino group would bring the two groups into a favorable orientation for cyclization. Conversely, in a trans-isomer, the functional groups are typically further apart, making intramolecular cyclization less likely. In such cases, intermolecular reactions, such as polymerization or the formation of dimeric structures, may be favored.

The pH of the reaction medium plays a crucial role. nih.gov In acidic conditions, the amino group is protonated, reducing its nucleophilicity, while the carboxyl group is protonated and less likely to be attacked. In basic conditions, the carboxyl group is deprotonated to the carboxylate, which is a poorer electrophile. Therefore, cyclization reactions are often carried out under neutral or mildly acidic/basic conditions to achieve an optimal balance of reactivity.

Catalytic Transformations Involving Cyclohexane Amines and Carboxylic Acids

Catalysis offers powerful tools for the selective transformation of cyclohexane derivatives bearing amino and carboxylic acid functionalities.

The reduction of the carboxyl group to an alcohol or the hydrogenation of an aromatic ring that might be part of a more complex analog can be achieved using various catalytic systems. Asymmetric hydrogenation, employing chiral catalysts, is particularly important for producing enantiomerically pure compounds, which are often required in pharmaceutical applications.

For example, ruthenium- and rhodium-based catalysts with chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of cyclic β-amino acids and related compounds. The stereochemical outcome of these reactions is dictated by the interaction of the substrate with the chiral catalyst, which creates a diastereomeric transition state, favoring the formation of one enantiomer over the other.

The amino group can act as a nucleophile, participating in addition reactions. For instance, it can react with electrophiles like aldehydes or ketones. If a cyclic intermediate, such as a lactam formed through intramolecular cyclization, is present, it can undergo nucleophilic attack. Strong nucleophiles can open the lactam ring, providing a route to functionalized open-chain compounds. The regioselectivity of the ring-opening is influenced by steric and electronic factors within the lactam.

Carbonylation reactions, which introduce a carbonyl group, can be used to synthesize more complex molecules. For example, transition-metal-catalyzed carbonylation of the C-H bonds in the cyclohexane ring, directed by the amino or carboxyl group, can lead to the formation of new C-C bonds.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be achieved under thermal or catalytic conditions. This reaction is often challenging but can be facilitated by the presence of specific functional groups or by using specialized catalysts. The stability of the resulting carbanion or radical intermediate is a key factor in determining the feasibility of decarboxylation.

Elucidation of Reaction Mechanisms via Experimental and Computational Studies

A combination of experimental techniques and computational modeling is invaluable for unraveling the intricate mechanisms of reactions involving these cyclohexane derivatives.

Experimental Approaches:

Kinetic Studies: Measuring reaction rates under different conditions (temperature, concentration, catalyst loading) provides insights into the reaction order and the activation parameters, helping to formulate a plausible mechanism.

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to identify and characterize reactants, intermediates, and products. In-situ monitoring of reactions can provide real-time information about the species present in the reaction mixture.

Isotope Labeling: Using isotopically labeled starting materials (e.g., with deuterium (B1214612) or carbon-13) can help trace the path of atoms throughout a reaction, providing definitive evidence for bond-making and bond-breaking steps.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations are widely used to model the geometries of reactants, transition states, and products. By calculating the energies of these species, reaction pathways can be mapped out, and the activation energies for different possible mechanisms can be compared.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules in solution, including the conformational changes of the cyclohexane ring and the interactions with solvent molecules. This can be particularly useful for understanding how the conformational preferences of the substrate influence its reactivity. nih.gov

By integrating experimental data with computational results, a detailed and comprehensive understanding of the reaction mechanisms can be achieved, enabling the rational design of more efficient and selective synthetic methods for this class of compounds.

Applications in Advanced Organic Synthesis and Molecular Design

2-Carboxy-4-methylcyclohexan-1-yl-amine and Related Cyclic Aminocarboxylic Acids as Chiral Building Blocks

Chiral cyclic amino acids, including cyclohexane-based structures, serve as versatile building blocks in the synthesis of complex molecules. Their inherent chirality and conformational rigidity are key features that chemists exploit to construct specific stereoisomers of target compounds.

Cyclic aminocarboxylic acids are instrumental in the synthesis of complex organic scaffolds, particularly in the creation of pharmaceuticals and natural products. The cyclohexane (B81311) ring system, with its well-defined stereochemistry, can serve as a scaffold to which other functionalities are attached, leading to structurally diverse and complex molecules.

A notable example of the application of a related cyclohexane derivative is in the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®). nih.govwikipedia.orgacs.org Various synthetic routes have been developed that utilize chiral cyclohexane precursors to establish the correct stereochemistry of the final product. nih.govwikipedia.orgacs.orgorganic-chemistry.org For instance, some syntheses start from naturally available (−)-shikimic acid, a cyclohexene (B86901) derivative, to construct the core structure of oseltamivir. wikipedia.orgorganic-chemistry.org These synthetic strategies often involve key steps like asymmetric allylic alkylation, aziridination, and regioselective ring-opening reactions to install the necessary functional groups with high stereocontrol. nih.gov

The use of such chiral building blocks significantly simplifies the synthesis of enantiomerically pure compounds by providing a pre-existing stereochemical framework. This approach is often more efficient than creating chirality through asymmetric reactions later in the synthetic sequence.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. semanticscholar.orglifechemicals.com Cyclic amino acids, including those with a cyclohexane backbone, are frequently incorporated into peptidomimetics to introduce conformational constraints. lifechemicals.comresearchgate.netnih.gov This rigidity helps to lock the peptide into a specific bioactive conformation, which can lead to higher binding affinity and selectivity for its biological target. semanticscholar.orgbiomolther.org

The incorporation of cyclic β-amino acids into peptides can be achieved through ribosomal incorporation using in vitro translation systems. rsc.orgrsc.org This method allows for the genetic encoding of these non-natural amino acids, opening up possibilities for creating novel peptide-based drugs and materials. rsc.org The rigid structure of cyclic β-amino acids can induce different helix geometries compared to their α-amino acid counterparts. rsc.org

Foldamers are synthetic oligomers that fold into well-defined secondary structures, similar to proteins. wisc.edu Oligomers of trans-2-aminocyclohexanecarboxylic acid, a related cyclic β-amino acid, have been shown to adopt a helical conformation in the solid state, stabilized by 14-membered-ring hydrogen bonds. wisc.edu This demonstrates the potential of cyclohexane-based amino acids to serve as building blocks for creating novel folded architectures with potential applications in catalysis and materials science. The incorporation of polyhydroxylated cyclohexane β-amino acids into peptides has also been explored, leading to foldamers with oriented polar substituents. chemrxiv.org

Below is a table summarizing the impact of incorporating cyclic amino acids into peptide structures:

| Property | Effect of Cyclic Amino Acid Incorporation | Reference |

|---|---|---|

| Conformational Rigidity | Increased, leading to more defined secondary structures. | researchgate.netbiomolther.org |

| Enzymatic Stability | Enhanced resistance to degradation by proteases. | biomolther.orgnih.gov |

| Binding Affinity | Can be improved due to pre-organization into a bioactive conformation. | semanticscholar.org |

| Bioavailability | May be improved due to increased stability and favorable physicochemical properties. | semanticscholar.orgnih.gov |

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not among the 20 proteinogenic amino acids. nih.govnih.gov They are valuable tools in protein engineering and medicinal chemistry, as their incorporation into proteins can introduce novel functionalities and properties. nih.govfrontiersin.org Cyclic amino acids like this compound are a class of ncAAs that can be used to create proteins with enhanced stability, altered folding, and new catalytic activities. frontiersin.orgmolecularcloud.org

The site-specific incorporation of ncAAs into proteins can be achieved through techniques like genetic code expansion, which utilizes engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs. nih.govfrontiersin.org This allows for the precise placement of the ncAA within the protein sequence, enabling detailed studies of protein structure and function. nih.govcaltech.edu The introduction of cyclic constraints can be particularly useful for stabilizing specific protein conformations or for creating new binding pockets.

In protein medicinal chemistry, the incorporation of ncAAs can lead to the development of therapeutic proteins with improved pharmacokinetic properties. molecularcloud.orgmusechem.com For example, replacing a natural amino acid with a cyclic analogue can make a therapeutic peptide more resistant to degradation in the body, leading to a longer duration of action. nih.gov Furthermore, the unique side chains of ncAAs can be used to introduce specific chemical handles for conjugation to drugs, imaging agents, or other molecules. researchgate.net

Ligand Design and Asymmetric Catalysis with Cyclohexane-Derived Scaffolds

The rigid and stereochemically defined nature of the cyclohexane framework makes it an excellent scaffold for the design of chiral ligands and auxiliaries used in asymmetric catalysis. These molecules play a crucial role in controlling the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer of a chiral product.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product. Cyclohexane-based structures, such as trans-2-phenylcyclohexanol, have been successfully employed as chiral auxiliaries in various asymmetric transformations. wikipedia.org

Chiral ligands, on the other hand, coordinate to a metal center to form a chiral catalyst that can induce enantioselectivity in a reaction. researchgate.net The cyclohexane backbone is present in many useful chiral ligands due to its ability to enforce a rigid trans configuration of substituents. acs.org For example, P,N-ligands with a cyclohexane backbone have been synthesized and used in asymmetric hydrogenation and allylic alkylation reactions. dicp.ac.cn Similarly, chiral C2-symmetric vicinal diamines like (1S,2S)-1,2-diaminocyclohexane are widely used as ligands in a variety of catalytic asymmetric transformations. myuchem.com

The development of new chiral ligands based on the cyclohexane scaffold is an active area of research, with the aim of achieving higher enantioselectivities and broader substrate scope in asymmetric catalysis.

Chiral ligands derived from cyclohexane scaffolds have found widespread application in enantioselective organometallic catalysis. These reactions utilize a chiral metal complex to catalyze a variety of transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. For example, iridium complexes of P,N-ligands with a cyclohexane backbone have been used for the asymmetric hydrogenation of arylalkenes, achieving high enantiomeric excesses (ee). dicp.ac.cn Similarly, palladium catalysts bearing chiral cyclohexane-bridged bis-NHC ligands have been employed in asymmetric Suzuki-Miyaura coupling reactions. nih.gov

Organocatalysis is a branch of catalysis that uses small organic molecules as catalysts. york.ac.uk Amino acids and their derivatives are a prominent class of organocatalysts. researchgate.net While proline and its derivatives have been extensively studied, the use of other cyclic amino acids as organocatalysts is an emerging field. The bifunctional nature of amino acids, containing both an acidic and a basic group, allows them to act as efficient catalysts for a range of reactions, including aldol, Mannich, and Michael reactions. The rigid conformation of cyclic amino acids can provide a well-defined chiral environment around the catalytic site, leading to high levels of stereocontrol.

The following table provides examples of enantioselective reactions catalyzed by complexes with cyclohexane-derived ligands:

| Reaction Type | Catalyst/Ligand | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium complex with cis-P,N-ligand | Arylalkenes | Up to 93% | dicp.ac.cn |

| Asymmetric Allylic Alkylation | Palladium complex with cis-P,N-ligand | (E)-1,3-diphenylallyl acetate | Up to 95% | dicp.ac.cn |

| Asymmetric Suzuki-Miyaura Coupling | Palladium complex with chiral 1,2-cyclohexane-bridged bis-NHC ligand | Aryl halides and boronic acids | - | nih.gov |

Research in Supramolecular Chemistry and Molecular Recognition with Cyclic Amino Acid Derivatives

Cyclic amino acid derivatives, such as this compound, are a class of compounds that have garnered significant interest in the field of supramolecular chemistry. Their rigid, cyclic scaffolds and well-defined spatial arrangement of functional groups make them excellent building blocks for designing self-assembling systems and molecular receptors. The core principle behind their application lies in their ability to form predictable, ordered structures through a variety of noncovalent interactions.

Research has extensively focused on the self-assembly of cyclic peptides, which are oligomers of amino acids. These molecules can stack upon one another to form highly ordered tubular structures, often referred to as supramolecular cyclic peptide nanotubes (SCPNs). acs.orgnih.gov This assembly is primarily driven by a network of intermolecular hydrogen bonds, creating a stable, repeating architecture similar to a β-sheet. acs.org The conformationally constrained nature of cyclic amino acid residues is crucial for pre-organizing the molecule for effective self-assembly. Different ring sizes, from five- and six-membered rings to larger seven- or eight-membered systems, influence the resulting secondary structures. nih.govresearchgate.net

The functional groups—specifically the amine (-NH2) and carboxylic acid (-COOH) moieties inherent to compounds like this compound—are pivotal for molecular recognition. These groups are primary sites for hydrogen bonding, which is one of the most widely used noncovalent interactions in supramolecular chemistry. nih.gov The directionality and strength of these hydrogen bonds allow for the precise recognition and binding of target molecules. Furthermore, electrostatic interactions between charged forms of these groups (e.g., -NH3+ and -COO-) can play a significant role in the formation and stabilization of supramolecular assemblies.

The table below summarizes the key noncovalent forces that govern the assembly of cyclic amino acid derivatives.

| Interaction Type | Description | Role in Supramolecular Assembly |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom. | Primary driving force for the stacking of cyclic peptides into nanotubes and sheets; provides directionality and specificity. nih.gov |

| Electrostatic Interactions | Attractive or repulsive forces between charged species, such as protonated amines (R-NH3+) and deprotonated carboxylates (R-COO-). | Stabilizes assemblies, particularly in aqueous environments, and can guide the arrangement of components. acs.org |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. | Contribute to the overall stability of the stacked structures by optimizing packing and surface contact between cyclic units. acs.org |

| Hydrophobic Interactions | The tendency of nonpolar molecules or molecular segments to aggregate in an aqueous solution and exclude water molecules. | Can drive the assembly process by shielding nonpolar parts of the cyclic structures from water, often forming the core of the assembly. acs.orgnih.gov |

These principles enable the design of complex supramolecular systems. For instance, single cyclic amino acids have been shown to act as hydrogelators, forming supramolecular hydrogels through hydrogen bonds, which can then serve as templates for synthesizing nanoparticles. nih.gov The predictable folding patterns of peptides containing cyclic β-amino acid residues are actively exploited to create novel, biologically active substances and nanostructured materials. nih.gov

Contributions to Material Chemistry and Polymer Science

The unique structural properties of cyclic amino acids and their derivatives offer significant advantages in material chemistry and polymer science. Their incorporation into polymer backbones can impart rigidity, improve thermal stability, and introduce specific functionalities, leading to advanced materials with tailored properties. molecularcloud.org

One of the forefronts of this research is the development of novel polypeptides through ribosome-mediated polymerization. While ribosomes have evolved to polymerize standard α-L-amino acids, recent efforts in genetic code expansion have enabled the incorporation of non-canonical monomers, including cyclic amino acids. nih.gov Researchers have successfully demonstrated the site-specific incorporation of cyclic structures (such as cyclobutane, cyclopentane, and cyclohexane derivatives) into peptides. nih.gov This breakthrough opens the door to creating new classes of sequence-defined polymers and materials with unique geometries and functions that are not accessible through traditional chemical polymerization. rsc.org Peptides containing β-amino acids, for example, are attractive scaffolds for novel nanomaterials. acs.org

The conjugation of self-assembling cyclic peptides to synthetic polymers represents another key area of innovation. acs.org These cyclic peptide-polymer conjugates combine the self-assembling properties of the peptide moiety with the processability and solubility of the polymer. This synergy allows for the creation of well-defined nanostructures, where the polymer chains can dramatically enhance the applications of the peptide assemblies. nih.gov

Furthermore, cyclic amino acids have been directly used to create functional materials. As mentioned, certain derivatives can act as gelators, forming supramolecular hydrogels. nih.gov These hydrogels are not only interesting materials in their own right but also serve as soft templates for the in situ formation of metallic nanocrystals, such as platinum and iridium, demonstrating a direct application in advanced material synthesis. nih.gov In another approach, multi-cyclic poly(β-amino ester)s have been synthesized via step-growth polymerization, creating polymers with unique topological structures for specialized applications like gene delivery. acs.org

The following table details some applications of cyclic amino acid derivatives in material and polymer science.

| Application Area | Type of Material/System | Contribution of Cyclic Amino Acid | Resulting Properties/Function |

| Biomaterials | Ribosomally synthesized polypeptides | Incorporation of cyclic monomers (e.g., aminocyclohexanecarboxylic acid) into a peptide chain. nih.govrsc.org | Creates novel peptide-based materials with constrained conformations, enhanced stability, and potential for new biological functions. molecularcloud.org |

| Nanomaterials Synthesis | Supramolecular hydrogels | Self-assembly of single cyclic amino acid derivatives to form a fibrous network that traps water. nih.gov | Provides a template for the controlled synthesis of platinum and iridium nanocrystals. nih.gov |

| Advanced Polymers | Cyclic peptide-polymer conjugates | Covalent attachment of a self-assembling cyclic peptide to a synthetic polymer chain. acs.org | Combines the structural ordering of the peptide with the physical properties of the polymer, leading to novel nanostructures. nih.gov |

| Gene Delivery | Multi-cyclic poly(β-amino ester)s (CPAEs) | Use of cyclic monomers in step-growth polymerization to create polymers with complex ring topologies. acs.org | Unique 3D macrocyclic structure enhances gene delivery efficiency compared to linear or branched polymer analogues. acs.org |

| Functional Coatings | Polymers incorporating cyclic amino acids | Integration of rigid cyclic units into the main polymer backbone. | Improves mechanical properties, thermal stability, and biocompatibility of the resulting material. molecularcloud.org |

This research highlights the versatility of cyclic amino acids as building blocks, enabling the rational design of sophisticated materials and polymers with precisely controlled structures and functions.

Future Research Directions and Emerging Trends in Cyclohexane Aminocarboxylic Acid Science

Advanced Computational Design and Predictive Modeling for Cyclohexane (B81311) Aminocarboxylic Acids

The integration of computational tools is becoming increasingly central to the design and analysis of complex molecules like 2-Carboxy-4-methylcyclohexan-1-yl-amine. Future research will heavily rely on advanced computational design and predictive modeling to accelerate the discovery and optimization of cyclohexane aminocarboxylic acids with desired properties.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the prediction of molecular geometries, energies, and spectroscopic properties. For substituted cyclohexanes, DFT can be employed to determine the most stable chair conformations and the energetic barriers of ring flipping, which are crucial for understanding their three-dimensional structure and reactivity. For instance, theoretical calculations can elucidate the preferred equatorial or axial positioning of the carboxyl and amino groups in this compound, which is influenced by steric and electronic factors. icm.edu.placs.org

Predictive models are also being developed to forecast the physicochemical properties and biological activities of novel compounds. By training machine learning algorithms on existing datasets of amino acids and their derivatives, it is possible to predict properties such as pKa, solubility, and even potential toxicity. nih.gov This in silico screening allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving time and resources. For cyclohexane aminocarboxylic acids, these models can be tailored to predict how different substitution patterns on the cyclohexane ring will affect their conformational preferences and, consequently, their function in larger molecules like peptides.

The table below illustrates the type of data that can be generated through computational modeling for different isomers of this compound.

| Isomer Configuration | Predicted Parameter | Computational Method | Predicted Value |

| cis-(1,2,4) | Relative Energy | DFT (B3LYP/6-31G) | +2.5 kcal/mol |

| trans-(1,2,4) | Dipole Moment | DFT (B3LYP/6-31G) | 3.1 D |

| cis-(1,4) trans-(1,2) | pKa (Carboxyl Group) | QSPR Model | 4.2 |

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The synthesis of complex molecules like this compound presents significant challenges. Future research will focus on developing novel synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry, emphasizing atom economy and sustainability.

Traditional synthetic methods often involve multiple steps with the use of stoichiometric reagents, leading to significant waste generation. Modern approaches aim to minimize byproducts by employing catalytic reactions. For the synthesis of functionalized cyclohexanes, methods such as photocatalyzed [4+2] cycloadditions offer a highly atom-economical pathway to construct the cyclohexane ring with excellent diastereoselectivity. nih.govnih.gov Such strategies could be adapted for the synthesis of precursors to this compound.

Sustainability in chemical synthesis also involves the use of environmentally benign solvents and catalysts derived from renewable resources. For instance, the use of natural base catalysts in cyclization reactions represents a move towards more sustainable chemical processes. oiccpress.comoiccpress.com The development of one-pot reactions, where multiple transformations are carried out in a single reaction vessel, further enhances efficiency by reducing the need for purification of intermediates. nih.gov

The following table summarizes some emerging sustainable synthetic strategies that could be applied to the synthesis of substituted cyclohexane aminocarboxylic acids.

| Synthetic Strategy | Key Features | Potential Application |

| Photocatalyzed Cycloaddition | High atom economy, mild reaction conditions. nih.govnih.gov | Construction of the substituted cyclohexane core. |

| Biocatalysis | High selectivity, use of renewable enzymes. | Enantioselective introduction of functional groups. |

| One-Pot Reactions | Reduced waste, increased efficiency. nih.gov | Multi-step synthesis without isolation of intermediates. |

| Natural Base Catalysis | Use of renewable and biodegradable catalysts. oiccpress.comoiccpress.com | Promotion of cyclization and condensation reactions. |

Expansion of Applications in Peptide and Peptidomimetic Research

Cyclohexane aminocarboxylic acids are valuable building blocks in peptide and peptidomimetic research due to their ability to impart conformational constraints on peptide backbones. The incorporation of residues like this compound can induce specific secondary structures, such as β-turns and helices, which are often crucial for biological activity. nih.govmdpi.com

Future research will explore the systematic incorporation of a wider variety of substituted cyclohexane aminocarboxylic acids into peptides to fine-tune their structure and function. The methyl group in this compound, for example, can influence the local conformation and provide a point of interaction with biological targets. The development of solid-phase synthesis methods for incorporating these non-canonical amino acids will be crucial for the rapid generation of peptide libraries for screening. nih.gov

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. Cyclohexane-based scaffolds are attractive for the design of peptidomimetics. cam.ac.uk The rigid cyclohexane ring can serve as a template to orient pharmacophoric groups in a spatially defined manner, mimicking the side chains of key amino acid residues in a peptide. The future will see the design of more sophisticated peptidomimetics based on structures like this compound to target a wide range of diseases.

The table below provides examples of how cyclohexane aminocarboxylic acids can be utilized in peptide and peptidomimetic design.

| Application Area | Design Strategy | Desired Outcome |

| Peptide Therapeutics | Incorporation into a peptide sequence to induce a β-turn. mdpi.com | Enhanced receptor binding and biological activity. |

| Peptidomimetic Scaffolds | Use of the cyclohexane ring as a rigid core to mimic a peptide secondary structure. cam.ac.uk | Increased metabolic stability and oral bioavailability. |

| Protein-Protein Interaction Inhibitors | Design of molecules that mimic the helical structure of a protein binding domain. | Disruption of disease-relevant protein interactions. |

Exploration of New Catalytic Systems for Stereocontrol and Functionalization

The biological activity of chiral molecules like this compound is highly dependent on their stereochemistry. Therefore, the development of new catalytic systems that can control the stereochemical outcome of reactions is of paramount importance.

Future research will focus on the discovery of novel catalysts that can achieve high levels of stereocontrol in the synthesis and functionalization of substituted cyclohexanes. This includes the design of new chiral ligands for transition metal catalysts, such as palladium and nickel, which are widely used in cross-coupling and C-H functionalization reactions. acs.orgacs.org For example, catalyst-controlled stereodivergent synthesis allows for the selective formation of any desired stereoisomer of a product, which is a significant advancement in asymmetric catalysis. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for stereoselective synthesis. nih.gov Chiral organocatalysts can be used to promote a variety of transformations, including Michael additions and aldol reactions, to construct highly functionalized and stereochemically complex cyclohexane rings. The exploration of new organocatalytic systems will undoubtedly lead to more efficient and selective syntheses of compounds like this compound.

Furthermore, the late-stage functionalization of the cyclohexane ring allows for the diversification of molecular scaffolds. Catalytic C-H functionalization is a particularly attractive strategy as it allows for the direct modification of otherwise unreactive C-H bonds, providing access to a wide range of derivatives from a common intermediate. researchgate.net

The following table highlights different catalytic approaches and their potential in the stereocontrolled synthesis and functionalization of substituted cyclohexanes.

| Catalytic System | Type of Transformation | Key Advantage |

| Chiral Transition Metal Catalysis | Cross-coupling, C-H functionalization. acs.orgacs.org | High efficiency and functional group tolerance. |

| Organocatalysis | Michael additions, Aldol reactions. nih.gov | Metal-free, environmentally friendly. |

| Biocatalysis | Enantioselective reductions, oxidations. | High stereoselectivity under mild conditions. |

| Catalyst-Controlled Stereodivergent Synthesis | Formation of multiple stereoisomers from common starting materials. researchgate.net | Access to all possible stereoisomers of a molecule. |

Q & A

Q. What are the established synthetic routes for 2-Carboxy-4-methylcyclohexan-1-yl-amine, and what key reagents/conditions are critical for yield optimization?

The synthesis typically involves functionalizing a cyclohexane backbone with a methyl group, carboxylic acid, and amine moiety. A common approach starts with 4-methylcyclohexanecarboxylic acid (or its ester), which undergoes aminomethylation via reductive amination or coupling reactions. Key steps include:

- Reductive amination : Reacting the carboxylic acid derivative with ammonia/amine in the presence of a reducing agent (e.g., NaBH or LiAlH) under anhydrous conditions .

- Coupling reactions : Using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to introduce the amine group, with dry DMF as the solvent and diisopropylethylamine (DIPEA) as the base to drive the reaction .

- Hydrochloride salt formation : Enhances solubility for biological assays by treating the free base with HCl in a polar solvent (e.g., ethanol) .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- NMR spectroscopy : H and C NMR are critical for confirming substituent positions on the cyclohexane ring. For example, the methyl group at position 4 appears as a singlet (~δ 1.2 ppm in H NMR), while the carboxylic acid proton is typically absent in DO due to exchange .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNO) and detects fragmentation patterns indicative of the amine and carboxylate groups .

- X-ray crystallography : Resolves stereochemistry if the compound crystallizes, though this is challenging due to conformational flexibility .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : The free base is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). The hydrochloride salt form significantly improves aqueous solubility, making it suitable for in vitro assays (~50–100 mg/mL in PBS at pH 7.4) .

- Stability : The compound is stable at room temperature in inert atmospheres but may degrade under acidic/basic conditions. Long-term storage at −20°C in desiccated form is recommended .

Advanced Research Questions

Q. How can stereochemical outcomes (cis/trans isomerism) be controlled during synthesis?

Stereochemistry is influenced by reaction kinetics and thermodynamics:

- Temperature control : Lower temperatures (0–5°C) favor kinetic products (e.g., cis isomers), while higher temperatures (room temp or reflux) favor thermodynamically stable trans configurations .

- Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during amination or carboxylation steps, though this requires optimization .

- Chromatographic separation : Reverse-phase HPLC with chiral columns resolves isomers post-synthesis, but yields may be low .

Q. What pharmacological targets are hypothesized for this compound, and how can its bioactivity be validated?

- NMDA receptor modulation : Structural analogs (e.g., arylcyclohexylamines like ketamine) suggest potential interaction with glutamate receptors. In vitro electrophysiology or radioligand binding assays (using H-MK-801) can test receptor affinity .

- Enzyme inhibition : The carboxylic acid group may chelate metal ions in enzymatic active sites (e.g., metalloproteases). Fluorescence-based enzymatic assays (e.g., using FRET substrates) are recommended for screening .

- Cellular uptake studies : LC-MS/MS quantifies intracellular concentrations in model cell lines (e.g., HEK293) to assess permeability and efflux ratios .

Q. How do conflicting data on reaction yields or byproducts arise, and what strategies resolve them?

- Byproduct analysis : GC-MS or LC-MS identifies common impurities, such as decarboxylated or over-alkylated derivatives. Adjusting stoichiometry (e.g., limiting ammonia excess) minimizes these .

- Scale-up challenges : Batch inconsistencies may stem from mixing efficiency or temperature gradients. Transitioning to continuous flow reactors improves reproducibility and reduces side reactions (e.g., via precise residence time control) .

- Computational modeling : Density Functional Theory (DFT) predicts transition states and intermediates, guiding solvent/reagent selection to avoid competing pathways .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.